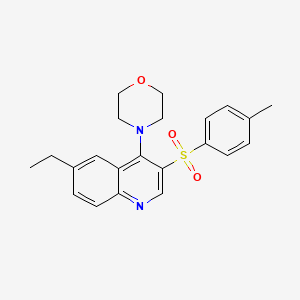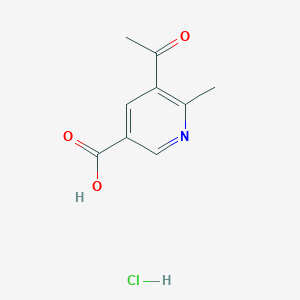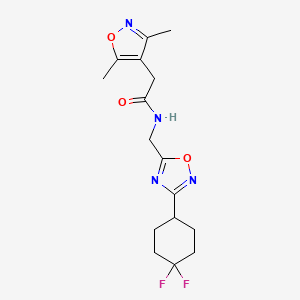
4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also includes a quinoline ring, which is a type of heterocyclic aromatic organic compound with diverse applications in medicine and other fields .
Scientific Research Applications
Chemical Synthesis and Characterization
Research in the field of heterocyclic chemistry often focuses on the synthesis and characterization of quinoline derivatives due to their wide range of biological activities. For instance, the synthesis of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids demonstrates the versatility of quinoline compounds in synthetic organic chemistry, which could relate to the synthetic pathways involving 4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).
Potential Biological Applications
Morpholine derivatives are often explored for their biological activities, including anticancer, antibacterial, and enzyme inhibition properties. The synthesis of novel quinazolinone-based derivatives, for example, highlights the potential of morpholine-containing compounds to act as dual inhibitors for crucial enzymes, offering a pathway to new therapeutic agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Supramolecular Chemistry
The study of inclusion complexes, such as those involving morpholine derivatives and cyclodextrins, underscores the importance of supramolecular chemistry in understanding the interaction mechanisms of biologically relevant molecules. This research can lead to advancements in drug delivery systems and molecular recognition processes (Seilkhanov, Nazarenko, Poplavskii, Seilkhanov, Iskakova, Praliev, Abzhappov, & Zharkinbekov, 2015).
Mechanism of Action
properties
IUPAC Name |
4-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)28(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCKEPIXGTCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Ethyl-3-tosylquinolin-4-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)





![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)
![4-[[(Z)-3-(5-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2606150.png)
![ethyl 5-{[(tert-butylamino)carbothioyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2606151.png)


![8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606155.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2606156.png)
![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)